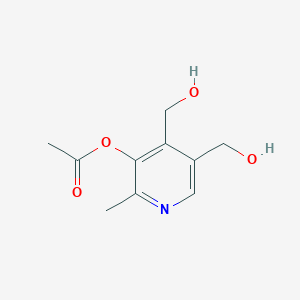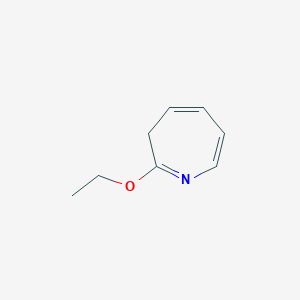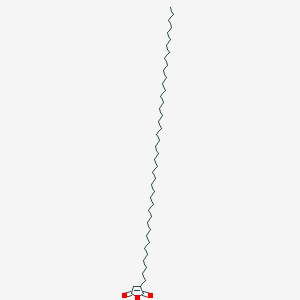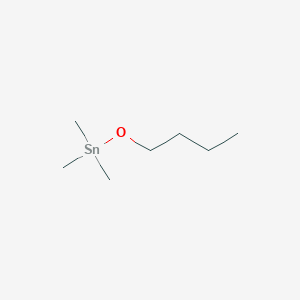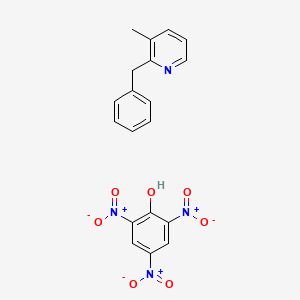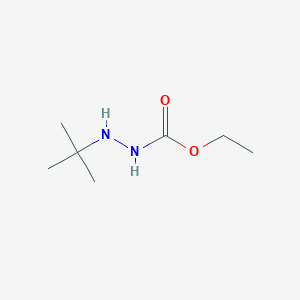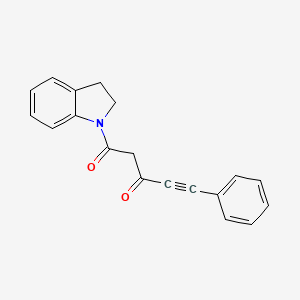![molecular formula C13H11ClO4 B14496505 [3-(4-Chlorophenyl)-2-methylprop-2-en-1-ylidene]propanedioic acid CAS No. 63344-49-0](/img/structure/B14496505.png)
[3-(4-Chlorophenyl)-2-methylprop-2-en-1-ylidene]propanedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(4-Chlorophenyl)-2-methylprop-2-en-1-ylidene]propanedioic acid: is an organic compound characterized by the presence of a chlorophenyl group attached to a propanedioic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [3-(4-Chlorophenyl)-2-methylprop-2-en-1-ylidene]propanedioic acid typically involves the reaction of 4-chlorobenzaldehyde with malonic acid in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by decarboxylation to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the double bond to a single bond.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide or other strong bases in an aqueous or alcoholic medium.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, [3-(4-Chlorophenyl)-2-methylprop-2-en-1-ylidene]propanedioic acid is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of anti-inflammatory and anticancer agents.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and as a precursor for the synthesis of polymers and resins.
Wirkmechanismus
The mechanism of action of [3-(4-Chlorophenyl)-2-methylprop-2-en-1-ylidene]propanedioic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. Additionally, it may interact with receptor sites, modulating signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
[3-(4-Chlorophenyl)-3-hydroxy-2,2-dimethylpropionic acid]: Similar structure but with a hydroxyl group.
[3-(4-Chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate]: Contains a chromenyl group instead of a propanedioic acid backbone.
Uniqueness: The unique combination of the chlorophenyl group and the propanedioic acid backbone in [3-(4-Chlorophenyl)-2-methylprop-2-en-1-ylidene]propanedioic acid imparts distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
Eigenschaften
CAS-Nummer |
63344-49-0 |
|---|---|
Molekularformel |
C13H11ClO4 |
Molekulargewicht |
266.67 g/mol |
IUPAC-Name |
2-[3-(4-chlorophenyl)-2-methylprop-2-enylidene]propanedioic acid |
InChI |
InChI=1S/C13H11ClO4/c1-8(7-11(12(15)16)13(17)18)6-9-2-4-10(14)5-3-9/h2-7H,1H3,(H,15,16)(H,17,18) |
InChI-Schlüssel |
YHYMHADGSIOYEX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CC1=CC=C(C=C1)Cl)C=C(C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


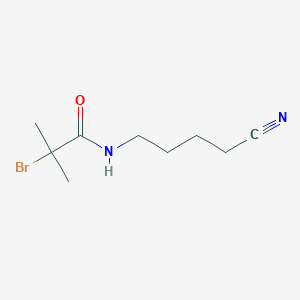
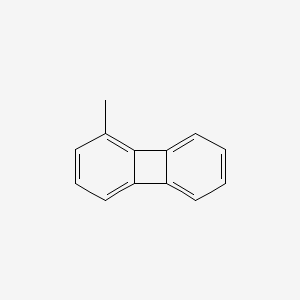
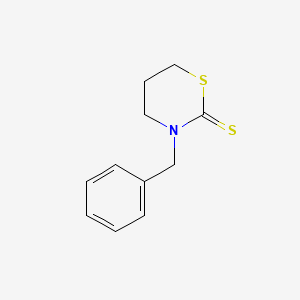

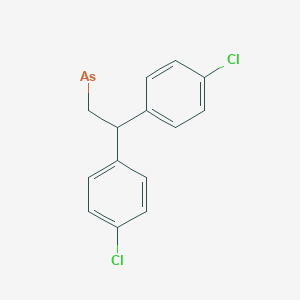
![2,2',2''-[Benzene-1,2,3-triyltris(oxy)]tris(N,N-dipropylacetamide)](/img/structure/B14496456.png)
